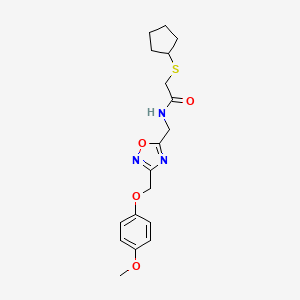

![molecular formula C15H12F3N3 B2356198 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 689216-68-0](/img/structure/B2356198.png)

5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of pyrazoles and a ring assembly . It’s a type of N-heterocyclic compound that has a high impact in medicinal chemistry . It has also attracted attention in material science due to its significant photophysical properties .

Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, Yamagami and co-workers developed a method to produce the 5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine via the cyclocondensation reaction of the 5-amino-3-hetarylpyrazole with malonic acid . Other methodologies include the microwave-assisted Suzuki–Miyaura cross-coupling reaction and the copper-catalyzed approach for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a type of N-heterocyclic compound . This core is functionalized with various groups, including a phenyl group, a trifluoromethyl group, and two methyl groups .Chemical Reactions Analysis

The chemical reactions involving 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine are diverse. For instance, it can undergo a cyclocondensation reaction with 5-amino-3-hetarylpyrazole and malonic acid to produce 5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine . It can also participate in a copper-catalyzed approach for synthesizing a wide range of triazole-linked glycohybrids .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine include a melting point of 249 °C and a yield of 85% . Its IR (KBr, cm -1) is 3265, 3396 (NH 2 str.) .科学的研究の応用

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine scaffolds, akin to 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, are highlighted for their broad range of medicinal properties, including anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. The structure-activity relationship (SAR) studies have been extensively explored, leading to the derivation of various lead compounds targeting numerous diseases. This scaffold continues to offer significant opportunities for medicinal chemists to develop potential drug candidates (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis

The pyrazolo[1,5-a]pyrimidine core serves as a crucial precursor in the medicinal and pharmaceutical industries, highlighted by its synthetic applications and bioavailability. Recent investigations have intensified on the pyrazolo[1,5-a]pyrimidine scaffolds, demonstrating their wide applicability. The synthesis of such compounds, including 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, employs various hybrid catalysts like organocatalysts, metal catalysts, and green solvents, showcasing the scaffold's versatility in the development of lead molecules (Parmar et al., 2023).

Biological Significance of Pyrimidine-Appended Optical Sensors

Compounds with pyrimidine derivatives, including those based on pyrazolo[1,5-a]pyrimidine frameworks, are significant in the synthesis of optical sensors alongside their medicinal applications. Their ability to form coordination and hydrogen bonds renders them suitable for use as sensing probes, underlining their utility in both biological and medicinal contexts (Jindal & Kaur, 2021).

Optoelectronic Material Applications

The integration of pyrazolo[1,5-a]pyrimidine derivatives into optoelectronic materials is of great interest due to their potential applications in electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs). These compounds, including 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, are valuable for the creation of novel materials that can be used in a range of technological applications, from lighting to advanced electronic devices (Lipunova et al., 2018).

将来の方向性

The future directions for 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine could involve further exploration of its potential applications in medicinal chemistry and material science . For instance, it could be used to synthesize a wide range of triazole-linked glycohybrids, which have shown promising anticancer activity .

特性

IUPAC Name |

5,7-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3/c1-9-8-10(2)21-14(19-9)12(11-6-4-3-5-7-11)13(20-21)15(16,17)18/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPGCZIULAGLAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326686 |

Source

|

| Record name | 5,7-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24790156 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

CAS RN |

689216-68-0 |

Source

|

| Record name | 5,7-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide](/img/structure/B2356117.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2356120.png)

![1-benzyl-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2356121.png)

![2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2356122.png)

![N-[4-(trifluoromethyl)phenyl]-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2356126.png)

![1-[(1-Methylimidazol-2-yl)methylsulfanyl]butan-2-amine](/img/structure/B2356127.png)

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2356134.png)

![2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2356135.png)

![3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2356137.png)

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2356138.png)